Hydroxymethylpentanone
Description
Hydroxymethylpentanone, systematically named 1-Hydroxy-4-methyl-2-pentanone (CAS No. 68113-55-3), is a branched-chain ketone with a hydroxyl group at position 1 and a methyl substituent at position 4. Its molecular formula is C₆H₁₂O₂, and its SMILES structure is OCC(=O)CC(C)C, reflecting the hydroxyl (-OH) and ketone (C=O) functional groups . This compound is registered under the European Chemicals Agency (ECHA) with the Unique Ingredient Identifier 60PZB594QD, indicating its relevance in industrial or research applications .
Properties
CAS No. |
77110-34-0 |
|---|---|
Molecular Formula |
C6H12O2 |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
1-hydroxyhexan-3-one |
InChI |
InChI=1S/C6H12O2/c1-2-3-6(8)4-5-7/h7H,2-5H2,1H3 |
InChI Key |
ITHSWIXXHGKFJW-UHFFFAOYSA-N |
SMILES |
CCCC(=O)CCO |
Canonical SMILES |
CCCC(=O)CCO |
Synonyms |
4-hydroxymethyl isobutyl ketone HMIK hydroxymethylpentanone |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Hydroxymethylpentanone belongs to a class of substituted pentanones. Below is a detailed comparison with structurally and functionally related compounds:
Diacetone Alcohol (4-Hydroxy-4-methyl-2-pentanone)
- Molecular Formula: C₆H₁₂O₂ (same as this compound).
- Structure : Features a hydroxyl group and a ketone group at positions 4 and 2, respectively, resulting in a geminal diol (two functional groups on the same carbon).
- Key Difference: The hydroxyl and methyl groups are both on carbon 4, creating a tertiary alcohol structure, whereas this compound has these groups on carbons 1 and 4 .
- Applications : Widely used as a solvent in coatings and lacquers due to its stability and low volatility.
2-Pentanone
- Molecular Formula : C₅H₁₀O.
- Structure : A simple linear ketone (C=O at position 2) without hydroxyl or methyl branches.
- Key Difference : Lacks functional group complexity, making it less versatile in synthesis.
- Physical Properties : Boiling point 101.3°C at 308.15 K , often used as a solvent in organic reactions .
2-(Hydroxymethyl)cyclopentanone
- Molecular Formula : C₆H₁₀O₂.
- Structure: Cyclopentanone ring with a hydroxymethyl (-CH₂OH) substituent.
- Key Difference: Cyclic structure vs. linear chain in this compound, influencing steric and electronic properties .
- Applications : Intermediate in pharmaceutical synthesis due to its constrained geometry.
Data Table: Structural and Functional Comparison
| Compound Name | Molecular Formula | Functional Groups | CAS No. | Key Features |
|---|---|---|---|---|
| 1-Hydroxy-4-methyl-2-pentanone | C₆H₁₂O₂ | -OH (C1), C=O (C2), -CH₃ (C4) | 68113-55-3 | Linear chain, dual functionalization |
| Diacetone Alcohol | C₆H₁₂O₂ | -OH (C4), C=O (C2), -CH₃ (C4) | 123-42-2 | Tertiary alcohol, geminal diol |
| 2-Pentanone | C₅H₁₀O | C=O (C2) | 107-87-9 | Simple solvent, no hydroxyl groups |
| 2-(Hydroxymethyl)cyclopentanone | C₆H₁₀O₂ | -CH₂OH, C=O (cyclic) | 590-90-9 | Cyclic structure, enhanced rigidity |
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